Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate
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Overview
Description
Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate is a chemical compound with the molecular formula C18H17Br2NO3 and a molecular weight of 455.14 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a dibromo-phenylpropanamido group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate typically involves the reaction of 4-aminobenzoic acid with 2,3-dibromo-3-phenylpropanoic acid in the presence of an esterification agent such as ethyl alcohol. The reaction conditions often include the use of a catalyst like sulfuric acid to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The dibromo groups and the phenylpropanamido moiety play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate can be compared with similar compounds such as:
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: This compound has a similar benzoate ester structure but with different substituents, leading to distinct chemical and biological properties.
Ethyl 2,3-dibromo-3-phenylpropanoate: This compound lacks the amido group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities .
Properties
IUPAC Name |
ethyl 4-[(2,3-dibromo-3-phenylpropanoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO3/c1-2-24-18(23)13-8-10-14(11-9-13)21-17(22)16(20)15(19)12-6-4-3-5-7-12/h3-11,15-16H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAVCCXDCJRCLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C(C2=CC=CC=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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